1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene
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Overview
Description
1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with tert-butyl groups and a 2-methyl-1-phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene can be achieved through several methods. One common approach involves the alkylation of benzene derivatives with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride . This reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Anhydrous aluminum chloride (AlCl3) as a catalyst in the presence of tert-butyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene involves its interaction with molecular targets and pathways within a given system. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butyl-5-methylbenzene: Shares a similar structure but lacks the 2-methyl-1-phenylpropan-2-yl group.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Contains multiple tert-butyl groups and hydroxyl functionalities.
Uniqueness
1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
848652-06-2 |
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Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C24H34/c1-22(2,3)19-14-20(23(4,5)6)16-21(15-19)24(7,8)17-18-12-10-9-11-13-18/h9-16H,17H2,1-8H3 |
InChI Key |
HNZBXDQRTWEUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C)(C)CC2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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